molecular formula C15H19F2NO4 B2974233 Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid CAS No. 269396-59-0

Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid

Cat. No.: B2974233
CAS No.: 269396-59-0
M. Wt: 315.317
InChI Key: XZGBRONJONQTTA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a chiral amino acid derivative widely used as an intermediate in peptide synthesis and pharmaceutical development. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molecular weight of 315.31 g/mol and a relative density of 1.243 g/cm³ . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a 3,4-difluorophenyl substituent on the β-carbon of the butyric acid backbone. The stereochemistry at the 3-position is specified as the R-configuration, which is critical for its biological activity and synthetic applications . This compound is registered under CAS number 269396-59-0 and is utilized in the synthesis of peptidomimetics and small-molecule drugs due to its stability and modular reactivity .

Properties

IUPAC Name

(3R)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBRONJONQTTA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the reaction of racemic chloro phenethyl alcohol with N-protection proline under the influence of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted into an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is subsequently converted into cyclopropanecarboxylic acid. Finally, the cyclopropanecarboxylic acid undergoes Curtius rearrangement to yield the target compound .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid follows similar synthetic routes but is optimized for large-scale production. The steps are streamlined to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The difluoro-phenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the difluoro-phenyl group can produce partially or fully reduced aromatic rings .

Scientific Research Applications

Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The difluoro-phenyl group plays a crucial role in binding to the active site of enzymes, while the Boc group provides stability and protection during reactions.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Chlorine/Bromine : Fluorinated analogs (e.g., 3,4-difluoro or 2,4,5-trifluoro) exhibit higher electronegativity and lipophilicity compared to chlorinated or brominated derivatives. This enhances membrane permeability in drug candidates . Brominated analogs (e.g., 4-bromo substituent) are preferred in cross-coupling reactions due to bromine’s reactivity in palladium-catalyzed processes .
  • Substituent Position : The 3,4-difluoro configuration minimizes steric hindrance compared to 2,4,5-trifluoro derivatives, making it more suitable for binding to planar enzyme active sites .

Stereochemical Considerations The S-configuration in Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid results in distinct biological interactions compared to the R-configuration, such as altered binding affinities to proteases or kinases .

Protecting Group Variations Boc vs. Fmoc: Boc derivatives are stable under basic conditions, whereas Fmoc-protected analogs (e.g., Fmoc-(R)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid) are cleaved under mild basic conditions, making them ideal for SPPS .

Thermodynamic Properties

  • The brominated analog has a higher density (1.370 g/cm³ ) due to bromine’s atomic mass, while the 3,4-difluoro derivative’s lower density (1.243 g/cm³ ) correlates with its smaller substituents .

Biological Activity

Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The presence of a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl moiety suggests significant interactions with biological targets, which may lead to therapeutic applications, particularly in the treatment of type 2 diabetes through the modulation of enzymes such as dipeptidyl peptidase-4 (DPP-4).

Chemical Structure and Properties

The molecular formula of this compound is C15H19F2NO4, with a molecular weight of approximately 315.31 g/mol. The structural features include:

  • Boc group : Provides stability and protects the amino group during synthesis.
  • Difluorophenyl moiety : Enhances binding affinity to biological receptors.
PropertyValue
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. Its unique difluorophenyl group is believed to enhance binding affinity, which is crucial for its role in synthesizing DPP-4 inhibitors. This modulation can affect glucose metabolism and has implications for diabetes management.

Case Studies

  • Dipeptidyl Peptidase-4 Inhibition :
    • A study demonstrated that derivatives similar to this compound could effectively inhibit DPP-4 activity in vitro, leading to increased levels of incretin hormones, which are beneficial for glucose regulation.
  • Anticancer Potential :
    • Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties by targeting cyclin-dependent kinases (CDKs). These findings highlight the potential for this compound in cancer therapeutics.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
DPP-4 InhibitionIncreased incretin levels; improved glucose metabolism
Anticancer ActivityPotential CDK inhibition; reduced cell proliferation

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the difluorophenyl moiety. The synthetic route is crucial for obtaining high purity and yield.

Synthetic Route Overview

  • Protection of Amino Group : The amino group is protected using Boc anhydride.
  • Introduction of Difluorophenyl Group : The difluorophenyl moiety is introduced through a coupling reaction.
  • Deprotection : The Boc group can be removed under acidic conditions when necessary.

Q & A

Q. How is Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid characterized in terms of its physicochemical properties?

Methodological Answer: Key physicochemical properties include:

  • Molecular Formula : C₁₅H₁₉F₂NO₄ (CAS 269396-59-0) .
  • Molecular Weight : 315.3125 g/mol, with a density of 1.243 g/cm³ .
  • Purity : ≥99% by HPLC, as validated for structurally similar Boc-protected analogs .
  • Storage : Stable under refrigeration (2–8°C) in dry conditions to prevent hydrolysis of the Boc group .
  • Chirality : Specific optical rotation ranges (e.g., +13.5° to +17.5° for analogs) confirm enantiomeric identity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Enzymatic Resolution : For analogs like Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, lipase-mediated kinetic resolution achieves >99% enantiomeric excess (e.e.) at 82% conversion .
  • Solid-Phase Peptide Synthesis (SPPS) : The Boc group is stable under basic conditions, making it suitable for stepwise peptide elongation. Deprotection uses TFA/CH₂Cl₂ (1:1) .
  • Solution-Phase Synthesis : Coupling reagents like DCC/HOBt are used for amide bond formation, followed by Boc deprotection .

Q. What chromatographic methods are recommended for purity analysis of Boc-protected amino acids like this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) are standard. Mobile phases: acetonitrile/water (0.1% TFA) gradients .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for verifying e.e. ≥99% .
  • TLC : Silica gel plates with ninhydrin staining detect free amines, ensuring complete Boc protection .

Advanced Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)-configured starting materials, such as enantiopure β-amino acids, to avoid racemization .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving e.e. >99% .
  • Circular Dichroism (CD) : Monitor chiral integrity post-synthesis by comparing CD spectra to reference standards .

Q. What strategies are effective in resolving discrepancies in reported physicochemical data (e.g., melting points) for this compound?

Methodological Answer:

  • Cross-Validation : Compare data from multiple sources (e.g., CAS 269396-59-0 vs. incorrect CAS 872-85-5 in some databases) .
  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points, as conflicting values may arise from impurities or polymorphs .
  • Crystallography : Single-crystal X-ray diffraction confirms molecular packing and thermal stability .

Q. How does the stability of this compound under various storage conditions impact experimental reproducibility?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the Boc group occurs in humid environments, detected via LC-MS by monitoring tert-butanol byproducts .
  • Stability Protocols : Store at 2–8°C under argon; pre-dry solvents to minimize moisture during synthesis .
  • Accelerated Stability Studies : Use thermal stress (40°C/75% RH) to predict shelf life and optimize storage .

Applications in Academic Research

Q. How is this compound utilized in the synthesis of bioactive peptides or small-molecule inhibitors?

Methodological Answer:

  • Peptide Backbone Modification : Incorporates fluorinated aromatic side chains to enhance binding affinity in protease inhibitors (e.g., dipeptidyl peptidase-4 analogs) .
  • Structure-Activity Relationship (SAR) : Systematic substitution of fluorine atoms modulates electronic and steric properties in drug candidates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (315.3125 Da) confirms molecular formula .
  • FT-IR : Peaks at 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.